Delcasertib

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

化学反应分析

Delcasertib 经历了各种化学反应,包括:

氧化: this compound 中的二硫键可以被氧化形成磺酸。

还原: 二硫键可以被还原产生游离的硫醇基团。

科学研究应用

Delcasertib 因其在各个领域中的潜在治疗应用而被广泛研究:

医学: this compound 在减少缺血再灌注事件期间的心肌损伤方面显示出希望,特别是在急性心肌梗死的情况下。 .

生物学: 该化合物已被用于研究 delta-PKC 在细胞信号通路中的作用及其在各种生理和病理过程中的参与.

化学: This compound 作为研究肽合成和修饰技术的模型化合物.

工业: 虽然其主要应用是在研究和医学领域,但 this compound 的合成和修饰技术对于开发其他基于肽的疗法的潜力.

作用机制

Delcasertib 通过选择性抑制蛋白激酶 C (delta-PKC) 的 delta 亚型发挥作用。 它会破坏活化的 delta-PKC 与其激活的 C-激酶受体的结合,从而防止 delta-PKC 在心肌缺血再灌注期间定位于线粒体 . 这种抑制作用通过限制坏死程度和改善再灌注结果来减少心肌损伤 .

相似化合物的比较

Delcasertib 在选择性抑制 delta-PKC 方面独树一帜。类似的化合物包括:

雪茄碱: 一种非选择性蛋白激酶 C 抑制剂,影响蛋白激酶 C 的多种亚型。

Gö 6976: 蛋白激酶 C α 和 β 亚型的选择性抑制剂。

This compound 对 delta-PKC 的特异性使其成为研究该亚型在各种生理和病理过程中的不同作用的宝贵工具 .

生物活性

Delcasertib functions primarily by inhibiting PKCδ, a protein kinase implicated in various cellular processes, including apoptosis and necrosis during reperfusion injury. By blocking this pathway, this compound aims to preserve mitochondrial function and reduce infarct size following ischemic events such as myocardial infarction.

Preclinical Studies

Preclinical studies have shown promising results regarding this compound's cardioprotective effects. In rodent models, the administration of this compound prior to reperfusion significantly reduced infarct size and improved heart function by preventing mitochondrial damage and inhibiting apoptotic pathways .

PROTECTION AMI Trial

The most significant clinical evaluation of this compound was conducted in the PROTECTION AMI trial, a multicenter, double-blind study that assessed its efficacy during primary percutaneous coronary intervention (PCI) in patients with ST-elevation myocardial infarction (STEMI).

- Study Design : Patients presenting with anterior STEMI were randomized to receive either placebo or this compound at doses of 50, 150, or 450 mg/h via intravenous infusion before PCI.

- Primary Endpoint : The primary endpoint was the reduction of infarct size measured by creatine kinase MB fraction area under the curve (AUC).

- Results : The trial revealed no significant differences in infarct size between this compound and placebo groups. The median AUC values for creatine kinase MB were similar across treatment groups (5156 ng h/mL for placebo vs. 5043, 4419, and 5253 ng h/mL for the this compound doses) . Additionally, there were no notable differences in secondary endpoints such as left ventricular ejection fraction or clinical outcomes like death and heart failure.

Summary of Findings

Despite its promising preclinical results, the clinical application of this compound has not demonstrated the expected cardioprotective benefits in humans undergoing PCI for STEMI. The lack of efficacy observed in clinical trials raises questions about the translational potential of preclinical findings to human subjects .

Data Table: Summary of Clinical Trial Results

| Parameter | Placebo | This compound 50 mg/h | This compound 150 mg/h | This compound 450 mg/h |

|---|---|---|---|---|

| Median CK-MB AUC (ng h/mL) | 5156 | 5043 | 4419 | 5253 |

| Left Ventricular Ejection Fraction (%) | N/A | N/A | N/A | N/A |

| Clinical Outcomes (Death/Heart Failure) | N/A | N/A | N/A | N/A |

属性

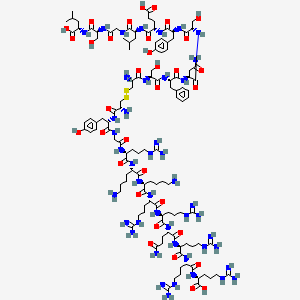

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C120H199N45O34S2/c1-61(2)48-80(96(179)145-55-92(174)148-86(56-166)110(193)163-85(114(198)199)49-62(3)4)159-106(189)78(37-39-93(175)176)156-107(190)83(52-65-30-34-67(170)35-31-65)161-112(195)88(58-168)165-109(192)84(53-90(126)172)162-108(191)82(50-63-18-6-5-7-19-63)160-111(194)87(57-167)164-95(178)69(124)60-201-200-59-68(123)94(177)158-81(51-64-28-32-66(169)33-29-64)97(180)146-54-91(173)147-70(22-12-42-139-115(127)128)98(181)149-71(20-8-10-40-121)99(182)150-72(21-9-11-41-122)100(183)151-73(23-13-43-140-116(129)130)101(184)152-75(25-15-45-142-118(133)134)103(186)155-77(36-38-89(125)171)105(188)154-74(24-14-44-141-117(131)132)102(185)153-76(26-16-46-143-119(135)136)104(187)157-79(113(196)197)27-17-47-144-120(137)138/h5-7,18-19,28-35,61-62,68-88,166-170H,8-17,20-27,36-60,121-124H2,1-4H3,(H2,125,171)(H2,126,172)(H,145,179)(H,146,180)(H,147,173)(H,148,174)(H,149,181)(H,150,182)(H,151,183)(H,152,184)(H,153,185)(H,154,188)(H,155,186)(H,156,190)(H,157,187)(H,158,177)(H,159,189)(H,160,194)(H,161,195)(H,162,191)(H,163,193)(H,164,178)(H,165,192)(H,175,176)(H,196,197)(H,198,199)(H4,127,128,139)(H4,129,130,140)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)/t68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXZTVWPRKJTAA-PJKOMPQUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CSSCC(C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C120H199N45O34S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2880.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949100-39-4 |

Source

|

| Record name | Delcasertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0949100394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。